molecular formula C14H9N3O3 B2737881 (Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile CAS No. 92151-69-4

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile

Cat. No.: B2737881
CAS No.: 92151-69-4
M. Wt: 267.244
InChI Key: DGXQHUVVTYVROA-UHFFFAOYSA-N
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Description

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile is a complex organic compound that belongs to the class of chromene derivatives Chromenes are bicyclic compounds consisting of a benzene ring fused to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 8-methoxy-2-oxo-2H-chromene-3-carbaldehyde with malononitrile in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be applied to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the chromene ring, leading to a wide range of derivatives .

Scientific Research Applications

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of (Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to reduce inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Amino(8-methoxy-2-oxo(2H-chromen-3-YL))methylene)methane-1,1-dicarbonitrile is unique due to its specific substitution pattern and the presence of both nitrile and amino groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[amino-(8-methoxy-2-oxochromen-3-yl)methylidene]propanedinitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O3/c1-19-11-4-2-3-8-5-10(14(18)20-13(8)11)12(17)9(6-15)7-16/h2-5H,17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGXQHUVVTYVROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=C(C#N)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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